11-Bromo-1-undecanethiol (CAS 116129-34-1) is a premium bifunctional alkanethiol engineered for the fabrication of highly ordered, reactive self-assembled monolayers (SAMs) on noble metal substrates, predominantly gold [1]. Featuring an optimal 11-carbon alkyl chain, it leverages strong intermolecular van der Waals forces to form dense, crystalline-like monolayers that effectively passivate the underlying surface[2]. The terminal bromine atom serves as a highly reactive leaving group, making this compound an ideal precursor for single-step nucleophilic substitutions—such as conversion to azide for bioorthogonal click chemistry—and as a highly efficient initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). Its procurement is prioritized when downstream applications demand both structural monolayer integrity and quantitative post-assembly functionalization.
Substituting 11-bromo-1-undecanethiol with shorter-chain analogs (e.g., 6-bromo-1-hexanethiol) or different terminal halogens (e.g., 11-chloro-1-undecanethiol) severely compromises both monolayer integrity and chemical reactivity[1]. Alkanethiols with fewer than 10 carbons fail to achieve the crystalline-like packing required to prevent pinhole defects, resulting in disordered, liquid-like monolayers that allow non-specific electron transfer and substrate degradation[1]. Conversely, substituting the terminal bromine with chlorine drastically reduces the leaving group ability, leading to incomplete nucleophilic substitution yields and sluggish SI-ATRP initiation kinetics [2]. These generic substitutions introduce unacceptable variability in grafting densities and sensor baselines, forcing buyers to incur higher costs through repeated functionalization cycles or failed downstream click chemistry reactions.
The 11-carbon chain of 11-bromo-1-undecanethiol provides sufficient van der Waals interactions to drive the formation of a dense, crystalline-like SAM with a thickness of approximately 1.5 nm, effectively blocking non-specific electron transfer [1]. In contrast, shorter chain comparators like 6-bromo-1-hexanethiol form disordered, liquid-like monolayers characterized by high pinhole densities and poor electrochemical insulation. This structural superiority ensures a uniform distribution of reactive sites across the substrate.
| Evidence Dimension | Monolayer structural order and defect density |
| Target Compound Data | Crystalline-like packing, high electrochemical impedance |
| Comparator Or Baseline | 6-Bromo-1-hexanethiol (Disordered liquid-like packing, high pinhole density) |
| Quantified Difference | Transition from liquid-like to crystalline SAMs occurs at >C10 chain lengths, reducing background current. |
| Conditions | Ethanolic solution incubation (1 mM, 24 h) on Au(111) substrates. |
Defect-free SAMs are mandatory for reliable electrochemical biosensors and uniform polymer brush grafting.
The terminal bromine of 11-bromo-1-undecanethiol acts as an excellent leaving group, enabling near-quantitative conversion to azide when treated with sodium azide in DMF [1]. Contact angle measurements confirm this transformation, shifting from approximately 77° for the highly hydrophobic bromo-terminated SAM to 71° for the azide-terminated surface, with XPS verifying complete substitution [1]. Utilizing hydroxyl-terminated thiols would require multi-step activation, while chloro-terminated analogs yield incomplete conversion under identical conditions.
| Evidence Dimension | Single-step azidation yield and contact angle shift |
| Target Compound Data | ~77° to 71° contact angle shift, complete XPS conversion |
| Comparator Or Baseline | Hydroxyl-terminated thiols (Requires multi-step activation prior to substitution) |
| Quantified Difference | Single-step vs. multi-step activation for >95% functional group conversion. |
| Conditions | Saturated NaN3 in DMF, 48 h, room temperature. |
High-yield, single-step azidation is critical for preparing reproducible surfaces for downstream copper-free click chemistry without leaving unreacted defect sites.
Monolayers derived from 11-bromo-1-undecanethiol and subsequently functionalized via nucleophilic substitution exhibit exceptional long-term stability [1]. Infrared absorption spectroscopy of the azide stretching mode at 2,100 cm⁻¹ confirms that these functionalized SAMs show no signal decay after several months of storage and multiple cleaning cycles, outperforming shorter-chain SAMs which are prone to oxidative desorption and structural degradation over time[1].
| Evidence Dimension | Monolayer stability post-functionalization |
| Target Compound Data | No IR signal decay over several months |
| Comparator Or Baseline | Shorter-chain SAMs (<C10) (Prone to rapid oxidative desorption and defect formation) |
| Quantified Difference | Months of structural stability vs. days/weeks for shorter chains. |
| Conditions | Storage under ambient or nitrogen conditions with sequential solvent cleaning cycles. |
Extended shelf life of functionalized substrates reduces the need for just-in-time preparation, streamlining batch manufacturing of biosensors.
Leveraging the near-quantitative azidation yield of the terminal bromine, 11-bromo-1-undecanethiol is a highly effective choice for fabricating bioorthogonal sensor arrays [1]. The defect-free C11 monolayer prevents non-specific binding and background electrochemical noise, while the azide-terminated surface allows for efficient copper-free click chemistry (SPAAC) to immobilize delicate capture proteins or oligonucleotides.
The compound is heavily utilized as a robust initiator for surface-initiated atom transfer radical polymerization (SI-ATRP) [2]. The highly reactive carbon-bromine bond ensures rapid, simultaneous chain initiation, which is critical for growing dense, low-polydispersity polymer brushes used in anti-fouling medical device coatings and advanced tribological interfaces.
In nanoparticle engineering, 11-bromo-1-undecanethiol is co-assembled with inert alkanethiols to create mixed SAMs with precisely controlled reactive site densities[3]. The C11 chain ensures phase compatibility with common diluents like decanethiol, allowing manufacturers to tune the surface density of functional groups for targeted drug delivery vehicles without compromising the protective monolayer shell.
Irritant